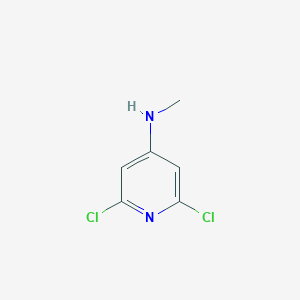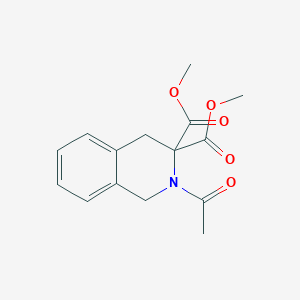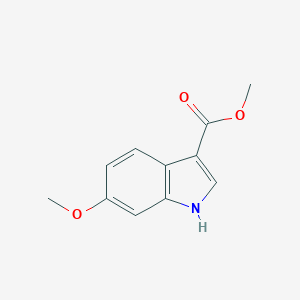
6-Metoxi-1H-indol-3-carboxilato de metilo
Descripción general
Descripción
“Methyl 6-methoxy-1H-indole-3-carboxylate” is a reagent used in the preparation of oncrasin-1 derivatives, which are novel inhibitors of the C-terminal domain of RNA polymerase II . It is the methyl ester of indole-3-carboxylic acid and plays a role as a metabolite .
Synthesis Analysis
The synthesis of indole derivatives involves the use of a solvent, which is removed in vacuo. The indole derivatives are then isolated by flash chromatography or semi-preparative HPLC using an isocratic mobile phase of H2O (0.1% TFA) and solvent B (0.1% TFA) (95:5, v/v), Luna column (10 μm, C18), and a flow rate of 3 mL/min .Molecular Structure Analysis
The molecular structure of “Methyl 6-methoxy-1H-indole-3-carboxylate” is represented by the linear formula C11H11NO3 . Its InChI code is 1S/C11H11NO3/c1-14-7-3-4-8-9 (11 (13)15-2)6-12-10 (8)5-7/h3-6,12H,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving “Methyl 6-methoxy-1H-indole-3-carboxylate” include the formation of an intermediate when heated in a solution of ethanolic HCl. This results in a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer .Physical and Chemical Properties Analysis
“Methyl 6-methoxy-1H-indole-3-carboxylate” has a molecular weight of 205.21 . It is stored in a dry, room temperature environment . , and it is a solid at room temperature .Aplicaciones Científicas De Investigación
Farmacología: aplicaciones antivirales y antiinflamatorias
Los derivados del 6-metoxi-1H-indol-3-carboxilato de metilo se han estudiado por sus propiedades antivirales. Por ejemplo, ciertos derivados han mostrado actividad inhibitoria contra la influenza A, destacando su potencial como agentes antivirales . Además, algunos derivados del indol exhiben actividades antiinflamatorias, lo que podría ser beneficioso para desarrollar nuevos agentes terapéuticos .
Síntesis orgánica: bloques de construcción para la síntesis de alcaloides
En química orgánica, este compuesto sirve como precursor en la síntesis de moléculas complejas, particularmente alcaloides. La porción indol es un componente significativo en productos naturales y fármacos, y sus derivados son cruciales en la construcción de estos compuestos bioactivos .
Química medicinal: descubrimiento y desarrollo de fármacos
Los derivados del indol, incluidos los del this compound, juegan un papel vital en la química medicinal. Son parte del andamiaje de muchas moléculas de fármacos sintéticos y se utilizan para desarrollar nuevos fármacos con alta afinidad a múltiples receptores .
Investigación biotecnológica: estudios de inhibición enzimática
Este compuesto se utiliza en la investigación biotecnológica, particularmente en el estudio de inhibidores enzimáticos. Tiene aplicaciones en la preparación de inhibidores de la dioxigenasa de triptófano, que son importantes en el estudio de las vías metabólicas .
Aplicaciones industriales: reactivo en la síntesis química
Industrialmente, el this compound se utiliza como reactivo en la síntesis de varios agentes químicos. Estos incluyen inmunomoduladores anticancerígenos potenciales e inhibidores de la neurotoxina botulínica, mostrando su versatilidad en los procesos químicos industriales .
Aplicaciones ambientales: estudio de biocatalizadores
Los derivados del compuesto se están explorando por su papel en aplicaciones ambientales, como el estudio de biocatalizadores. Por ejemplo, los compuestos basados en indol se están investigando por su capacidad para catalizar la epoxidación del estireno, lo que podría tener beneficios ambientales significativos .
Mecanismo De Acción
Target of Action
Methyl 6-methoxy-1H-indole-3-carboxylate, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of viruses, suggesting they may affect pathways involved in viral replication .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities, suggesting they may have favorable adme properties .
Result of Action
The molecular and cellular effects of Methyl 6-methoxy-1H-indole-3-carboxylate’s action depend on its specific targets and mode of action. Given its potential antiviral activity, it may inhibit viral replication at the molecular level, leading to a decrease in viral load at the cellular level .
Safety and Hazards
Direcciones Futuras
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The biological potential of indole derivatives is vast and they have an immeasurable potential to be explored for newer therapeutic possibilities .
Análisis Bioquímico
Biochemical Properties
Indole derivatives, including Methyl 6-methoxy-1H-indole-3-carboxylate, are known to interact with multiple receptors, which makes them useful in developing new derivatives
Cellular Effects
Indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities These activities suggest that Methyl 6-methoxy-1H-indole-3-carboxylate could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Propiedades
IUPAC Name |
methyl 6-methoxy-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-7-3-4-8-9(11(13)15-2)6-12-10(8)5-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRYVSINLJPRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564033 | |
| Record name | Methyl 6-methoxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131424-27-6 | |
| Record name | Methyl 6-methoxy-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131424-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-methoxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



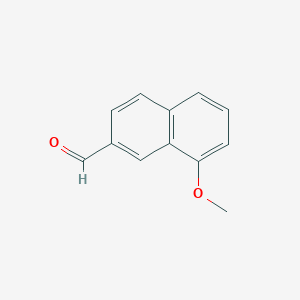
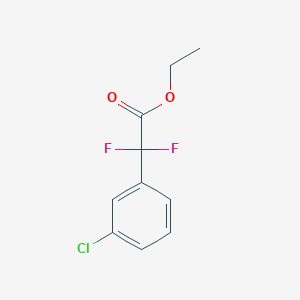
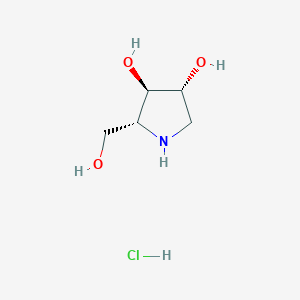
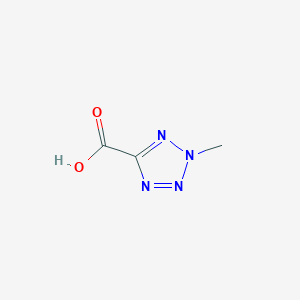
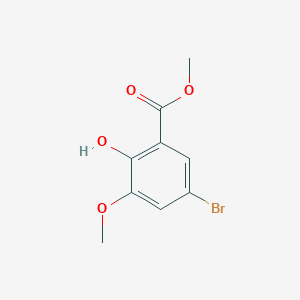
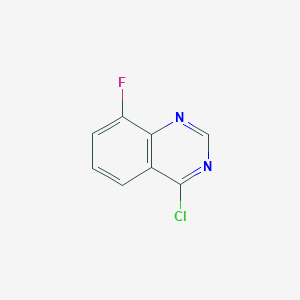

![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)


